2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methoxyethyl)acetamide
Description
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methoxyethyl)acetamide is a complex organic compound that features multiple functional groups, including sulfonyl, methoxy, and acetamide groups. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7S/c1-26-12-11-21-20(23)14-22(15-5-7-16(27-2)8-6-15)30(24,25)17-9-10-18(28-3)19(13-17)29-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCDXRJDVTXAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonyl intermediate: Reacting 3,4-dimethoxyaniline with a sulfonyl chloride under basic conditions to form the sulfonyl derivative.
Coupling reaction: The sulfonyl derivative is then coupled with 4-methoxyaniline using a suitable coupling agent.
Acetamide formation: The final step involves the reaction of the coupled product with 2-methoxyethylamine to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nitration with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methoxyethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group could form covalent bonds with nucleophilic residues in proteins, while the methoxy groups might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-ethoxyethyl)acetamide
- 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methoxyethyl)propionamide
Uniqueness
The unique combination of functional groups in 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methoxyethyl)acetamide may confer specific biological activities that are not present in similar compounds. The presence of multiple methoxy groups could enhance its solubility and bioavailability, while the sulfonyl group might provide a unique mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
